2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1417794-34-3
VCID: VC8239063
InChI: InChI=1S/C11H15ClN4O/c1-9-11(14-3-2-13-9)16-6-4-15(5-7-16)10(17)8-12/h2-3H,4-8H2,1H3
SMILES: CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl
Molecular Formula: C11H15ClN4O
Molecular Weight: 254.71 g/mol

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone

CAS No.: 1417794-34-3

Cat. No.: VC8239063

Molecular Formula: C11H15ClN4O

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone - 1417794-34-3

Specification

CAS No. 1417794-34-3
Molecular Formula C11H15ClN4O
Molecular Weight 254.71 g/mol
IUPAC Name 2-chloro-1-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C11H15ClN4O/c1-9-11(14-3-2-13-9)16-6-4-15(5-7-16)10(17)8-12/h2-3H,4-8H2,1H3
Standard InChI Key TWDVKYQPWOSTIK-UHFFFAOYSA-N
SMILES CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl
Canonical SMILES CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl

Introduction

Key Findings

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone (CAS: 1417794-34-3) is a heterocyclic compound featuring a piperazine core substituted with a 3-methylpyrazine moiety and a chloroacetyl group. With a molecular formula of C11H15ClN4O\text{C}_{11}\text{H}_{15}\text{ClN}_4\text{O}, this compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antimicrobial agents. Its structural complexity and reactivity make it valuable for constructing biologically active molecules, as evidenced by its role in synthesizing thieno[2,3-b]pyridine derivatives .

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone, reflects its three key components:

  • A piperazine ring (six-membered diamine) at position 1.

  • A 3-methylpyrazine group (aromatic heterocycle with two nitrogen atoms) at position 4 of the piperazine.

  • A chloroacetyl group (Cl-C(=O)-CH2\text{Cl-C(=O)-CH}_2) at position 1.

Molecular Characteristics

PropertyValue
Molecular FormulaC11H15ClN4O\text{C}_{11}\text{H}_{15}\text{ClN}_4\text{O}
Molecular Weight266.77 g/mol
SMILESClCC(=O)N1CCN(CC1)C1=NC=CN=C1C
InChI KeyTWDVKYQPWOSTIK-UHFFFAOYSA-N

The pyrazine ring contributes to π-π stacking interactions in drug-receptor binding, while the chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions .

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via N-acylation of 4-(3-methylpyrazin-2-yl)piperazine with 2-chloroacetyl chloride under mild conditions :

4-(3-Methylpyrazin-2-yl)piperazine+ClCH2COClDCM, 0°CTarget Compound+HCl\text{4-(3-Methylpyrazin-2-yl)piperazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{Target Compound} + \text{HCl}

Procedure:

  • Dissolve 4-(3-methylpyrazin-2-yl)piperazine (1.0 equiv) in dichloromethane (DCM).

  • Cool to 0°C and add 2-chloroacetyl chloride (1.2 equiv) dropwise.

  • Stir for 1 hour, wash with water, and isolate via recrystallization (yield: 74–79%) .

Key Reactions

  • Nucleophilic Substitution: The chloroacetyl group reacts with amines or thiols to form amides or thioethers, respectively .

  • Cyclization: Under basic conditions, it participates in forming fused heterocycles like thieno[2,3-b]pyridines .

Physicochemical Properties

PropertyValueSource
logP2.48 (predicted)
Hydrogen Bond Acceptors4
Polar Surface Area45.9 Ų
SolubilityLow in water; soluble in DMF

The logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Low water solubility necessitates formulation with co-solvents like DMSO .

Pharmaceutical Applications

Kinase Inhibitor Development

The compound’s piperazine-pyrazine scaffold mimics ATP-binding motifs in kinases. Derivatives have shown inhibitory activity against:

  • EGFR (Epidermal Growth Factor Receptor): IC50_{50} = 12 nM in non-small cell lung cancer models .

  • PI3K (Phosphoinositide 3-Kinase): IC50_{50} = 8 nM in breast cancer cell lines .

Antimicrobial Agents

Structural analogs exhibit broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus2.5
Escherichia coli10.0

Mechanism: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

Research Advancements

Thieno[2,3-b]pyridine Synthesis

Reaction with 2-mercaptonicotinonitriles yields thieno[2,3-b]pyridines, which exhibit:

  • Anticancer Activity: GI50_{50} = 0.8 µM against MCF-7 cells .

  • Antiviral Effects: 90% inhibition of HIV-1 protease at 10 µM .

Radiolabeled Derivatives

18F^{18}\text{F}-labeled versions are under investigation for PET imaging of tumor hypoxia .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator